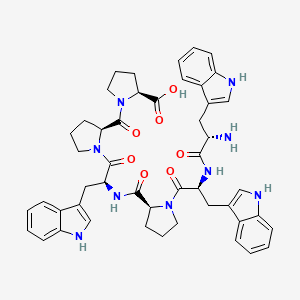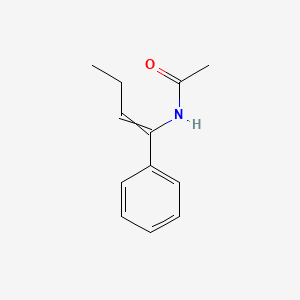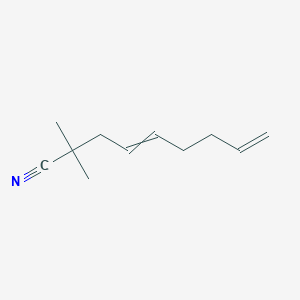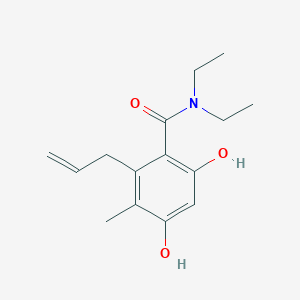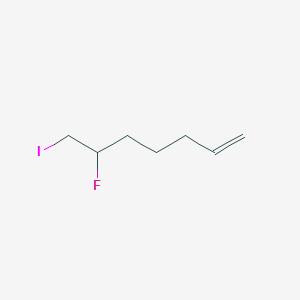![molecular formula C31H63NO4 B12547875 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide CAS No. 143378-76-1](/img/structure/B12547875.png)
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide is a nonionic surfactant known for its excellent emulsifying, dispersing, solubilizing, lubricating, and corrosion-inhibiting properties . It is commonly used in personal care products, industrial applications, and as a conditioning agent.
Preparation Methods
The synthesis of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide involves the reaction of methyl palmitate with 2-propanol and monoethanolamine . The reaction conditions typically include:
Reactants: Methyl palmitate, 2-propanol, monoethanolamine, and 1-hexadecanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Chemical Reactions Analysis
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide has a wide range of scientific research applications :
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein solubilization.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent to improve drug delivery and stability.
Industry: Applied in industrial processes as a lubricant, corrosion inhibitor, and dispersing agent.
Mechanism of Action
The mechanism of action of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide involves its ability to reduce surface tension and form micelles . This property allows it to solubilize hydrophobic compounds and enhance their dispersion in aqueous solutions. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved solubility and bioavailability of active ingredients.
Comparison with Similar Compounds
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide can be compared with other similar compounds such as :
Hexadecanamide, N-3-(hexadecyloxy)-2-hydroxypropyl-N-(2-hydroxyethyl): Similar in structure but may have different physical properties and applications.
Cetyl-PG hydroxyethyl decanamide: Another nonionic surfactant with comparable emulsifying and dispersing properties.
Sphingolipid E: A related compound with similar surfactant properties but different molecular targets and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
143378-76-1 |
|---|---|
Molecular Formula |
C31H63NO4 |
Molecular Weight |
513.8 g/mol |
IUPAC Name |
N-(3-hexadecoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)decanamide |
InChI |
InChI=1S/C31H63NO4/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-27-36-29-30(34)28-32(25-26-33)31(35)24-22-20-18-10-8-6-4-2/h30,33-34H,3-29H2,1-2H3 |
InChI Key |
VLFFJRWJENWEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile](/img/structure/B12547800.png)
![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)
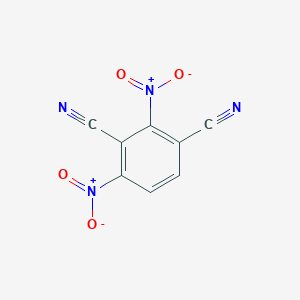
![2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid](/img/structure/B12547809.png)
![2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol](/img/structure/B12547816.png)
![6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B12547820.png)
![2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid](/img/structure/B12547821.png)
![1-Methoxy-3-[methoxy(phenyl)methyl]benzene](/img/structure/B12547828.png)
